6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .Scientific Research Applications
1. Application in Biological Probing
- Summary of the Application : 6DMN is used as an environment-sensitive fluorophore in biological applications. It exhibits valuable fluorescent properties as a biological probe with emission in the 500-600 nm range and a marked response to changes in the environment polarity .
- Methods of Application : The 6DMN probe is synthesized and then introduced into several peptides. These peptides can be manipulated under standard solid-phase peptide synthesis conditions .
- Results or Outcomes : The designed peptides exhibit a significant increase in the quantum yield of the long wavelength fluorescence emission band (596 nm) upon binding to selected SH2 domains (e.g., Crk SH2, Abl SH2, and PI3K SH2) .
2. Application in Anti-Inflammatory Research
- Summary of the Application : Pyrimidines, which include compounds like 6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile, have been found to exhibit anti-inflammatory effects .
- Methods of Application : Various pyrimidine derivatives are synthesized and their anti-inflammatory effects are tested by measuring their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation. The IC50 values for most of the derivatives were recorded to be less than 5 μM .
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-16(2)11-8(5-13)3-7-4-9(12)6-14-10(7)15-11/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNOEBESMJGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=C(C=C2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(dimethylamino)-1,8-naphthyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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